molecular formula C21H21FN2O3S B2429011 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide CAS No. 923131-84-4

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2429011
CAS No.: 923131-84-4
M. Wt: 400.47
InChI Key: OVTLOSXFOPWNAJ-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-4-3-5-16(22)12-15)10-11-23-20(25)13-27-18-8-6-17(26-2)7-9-18/h3-9,12H,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLOSXFOPWNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN2O3S. The structure features a thiazole ring, a fluorophenyl group, and an acetamide functional group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways. For instance, the thiazole moiety is known to play a role in various biological processes, including enzyme inhibition and modulation of receptor activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : The compound has been tested for its antimicrobial effects against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of pathogenic bacteria.
  • Anticancer Potential : Early investigations into the anticancer properties of this compound have revealed its potential to induce apoptosis in cancer cell lines. Specific studies have reported that it may affect cell cycle regulation and promote cell death through intrinsic pathways.
  • Anti-inflammatory Effects : There is evidence to suggest that the compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.

In Vitro Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

In Vivo Studies

A recent animal model study investigated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling at doses of 20 mg/kg and 40 mg/kg compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50/MIC Values
This compoundThiazole ring, fluorophenyl groupAntimicrobial, anticancerMIC: 10–50 µg/mL; IC50: 15 µM
Compound ASimilar thiazole structureModerate antimicrobialMIC: 30–70 µg/mL
Compound BDifferent substituentsLow anticancer activityIC50: >50 µM

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